4-nitrobenzyl 3-iodobenzoate
Overview
Description
4-Nitrobenzyl 3-iodobenzoate is an organic compound with the molecular formula C({14})H({10})INO(_{4}) It is characterized by the presence of a nitro group attached to a benzyl moiety and an iodine atom attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrobenzyl 3-iodobenzoate typically involves the esterification of 3-iodobenzoic acid with 4-nitrobenzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
3-Iodobenzoic acid+4-Nitrobenzyl alcohol→4-Nitrobenzyl 3-iodobenzoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the synthesis.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-iodobenzoic acid and 4-nitrobenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products:
Substitution: 4-nitrobenzyl 3-aminobenzoate.
Reduction: 4-aminobenzyl 3-iodobenzoate.
Hydrolysis: 3-iodobenzoic acid and 4-nitrobenzyl alcohol.
Scientific Research Applications
4-Nitrobenzyl 3-iodobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions, particularly those involving esterases and reductases.
Medicine: Investigated for its potential use in drug delivery systems, where the nitrobenzyl group can act as a photolabile protecting group, releasing active drugs upon exposure to light.
Industry: Utilized in the manufacture of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-nitrobenzyl 3-iodobenzoate depends on the specific application. In drug delivery, the compound can undergo photolysis, where the nitrobenzyl group absorbs light and breaks down, releasing the active drug. In enzymatic reactions, the ester bond can be cleaved by esterases, releasing the corresponding acid and alcohol.
Comparison with Similar Compounds
4-Nitrobenzyl 4-iodobenzoate: Similar structure but with the iodine atom on the para position of the benzoate ring.
4-Nitrobenzyl 2-iodobenzoate: Iodine atom on the ortho position of the benzoate ring.
4-Nitrobenzyl benzoate: Lacks the iodine atom, making it less reactive in nucleophilic substitution reactions.
Uniqueness: 4-Nitrobenzyl 3-iodobenzoate is unique due to the specific positioning of the iodine atom, which influences its reactivity and the types of reactions it can undergo
By understanding the properties, synthesis, and applications of this compound, researchers can better utilize this compound in their work, leading to advancements in multiple scientific fields.
Properties
IUPAC Name |
(4-nitrophenyl)methyl 3-iodobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10INO4/c15-12-3-1-2-11(8-12)14(17)20-9-10-4-6-13(7-5-10)16(18)19/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXPEADVVNTRGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10INO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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